N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a tert-butylsulfanyl ethyl chain. Its molecular formula is C14H28N2O3S2.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S2/c1-13(2,3)19-10-7-14-12(16)11-5-8-15(9-6-11)20(4,17)18/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSTZHCXVIMHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of tert-butylsulfanyl ethylamine: This is achieved by reacting tert-butyl mercaptan with ethylene oxide in the presence of a base.
Piperidine ring formation: The tert-butylsulfanyl ethylamine is then reacted with 4-piperidone to form the piperidine ring.
Methanesulfonylation: The piperidine derivative is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Carboxamide formation: Finally, the compound is converted to its carboxamide form by reacting with an appropriate carboxylic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders due to its piperidine structure.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methanesulfonyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The tert-butylsulfanyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(tert-butylsulfanyl)ethyl]-2-(2-nitrophenyl)acetamide: This compound has a similar tert-butylsulfanyl ethyl chain but differs in its aromatic acetamide structure.
N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide: This compound also contains a tert-butylsulfanyl ethyl chain but has a benzene sulfonamide structure.
The uniqueness of this compound lies in its combination of a piperidine ring with a methanesulfonyl group and a tert-butylsulfanyl ethyl chain, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
